molecular formula C18H19ClO2 B14549301 4-[(4-tert-Butylphenyl)methoxy]benzoyl chloride CAS No. 62290-56-6

4-[(4-tert-Butylphenyl)methoxy]benzoyl chloride

Cat. No.: B14549301
CAS No.: 62290-56-6
M. Wt: 302.8 g/mol
InChI Key: ZKLYKNAIRSKZHT-UHFFFAOYSA-N
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Description

4-[(4-tert-Butylphenyl)methoxy]benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a benzoyl chloride group attached to a benzene ring, which is further substituted with a tert-butyl group and a methoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-tert-Butylphenyl)methoxy]benzoyl chloride typically involves the reaction of 4-tert-butylphenol with methoxybenzoyl chloride. The reaction is carried out in the presence of a suitable catalyst, such as zinc chloride, and under controlled temperature conditions. The product is then purified through distillation under vacuum to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-tert-Butylphenyl)methoxy]benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), and nitric acid (HNO₃).

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted benzoyl compounds.

Scientific Research Applications

4-[(4-tert-Butylphenyl)methoxy]benzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-tert-Butylphenyl)methoxy]benzoyl chloride involves its reactivity as an electrophile. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The tert-butyl and methoxy groups on the benzene ring influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-tert-Butylphenyl)methoxy]benzoyl chloride is unique due to the presence of both the tert-butyl and methoxy groups on the benzene ring, which influence its chemical reactivity and applications. The combination of these substituents makes it a valuable compound in various chemical and industrial processes.

Properties

CAS No.

62290-56-6

Molecular Formula

C18H19ClO2

Molecular Weight

302.8 g/mol

IUPAC Name

4-[(4-tert-butylphenyl)methoxy]benzoyl chloride

InChI

InChI=1S/C18H19ClO2/c1-18(2,3)15-8-4-13(5-9-15)12-21-16-10-6-14(7-11-16)17(19)20/h4-11H,12H2,1-3H3

InChI Key

ZKLYKNAIRSKZHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

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